2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride is a synthetic compound primarily utilized in medicinal chemistry. It is recognized for its role as a functionalized cereblon ligand, which is essential in the development of proteolysis-targeting chimeras (PROTACs). These compounds are designed to selectively degrade specific proteins within cells, representing a novel approach to drug development and disease treatment, particularly in oncology and neurodegenerative diseases .
This compound can be classified under the category of isoindoline derivatives and is characterized by its complex structure comprising multiple functional groups, including piperidine and piperazine rings. It is synthesized from commercially available precursors through various chemical reactions. The molecular formula for this compound is C17H18ClFN4O4, with a molecular weight of approximately 396.8 g/mol .
The synthesis of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride involves several key steps:
The molecular structure of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride features:
The compound's structural complexity is critical for its interaction with biological targets, particularly cereblon, which plays a significant role in the ubiquitin-proteasome pathway .
The compound undergoes several types of chemical reactions:
Key reagents involved in these reactions include:
The primary mechanism of action for 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride involves its interaction with cereblon:
The downstream effects include modulation of cellular processes such as cell signaling pathways and gene expression, contributing to its therapeutic potential in treating conditions like cancer and neurodegenerative disorders .
The physical properties of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride include:
Key chemical properties include:
Due to its unique chemical structure and mechanism of action, 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride has significant potential applications in:
This compound exemplifies the innovative approaches being developed in pharmaceutical research aimed at enhancing drug efficacy through targeted protein degradation mechanisms.
The compound 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride (CAS 2222114-23-8) represents a strategic advancement in the structural optimization of thalidomide-based cereblon (CRBN) ligands. As a hydrochloride salt derivative, it retains the core phthalimide scaffold of classical immunomodulatory imide drugs (IMiDs) but incorporates two critical modifications: a fluorine atom at the C5 position and a piperazine group at the C6 position of the isoindoline-dione ring [1] [5]. These alterations aim to enhance molecular interactions with CRBN, a substrate receptor of the Cullin Ring Ligand 4 E3 ubiquitin ligase complex (CRL4^CRBN^) [2].
Table 1: Structural Evolution of CRBN-Targeting Scaffolds
Generation | Prototype Compound | Key Modifications |
---|---|---|
First-Generation | Thalidomide | Base phthalimide scaffold |
Second-Generation | Lenalidomide/Pomalidomide | Amino group at C4 position |
Third-Generation | 5-Fluoro-6-piperazine derivative | Fluorine at C5; Piperazine at C6 |
Historically, IMiDs like lenalidomide and pomalidomide revolutionized multiple myeloma treatment by redirecting CRL4^CRBN^ to degrade transcription factors Ikaros (IKZF1) and Aiolos (IKZF3) [2]. However, these agents faced limitations due to CRBN downregulation or mutations in clinical resistance [2]. The piperazine moiety in this novel analog introduces a tertiary nitrogen ideal for linker conjugation in proteolysis-targeting chimeras (PROTACs), while the electron-withdrawing fluorine atom may enhance metabolic stability and binding affinity [5] [10]. Molecular dynamics simulations corroborate that such modifications preserve critical interactions with CRBN’s tri-tryptophan pocket (Trp380, Trp386, Trp400) while optimizing steric and electronic complementarity [6].
The structural architecture of 2-(2,6-Dioxopiperidin-3-yl)-5-fluoro-6-(piperazin-1-yl)isoindoline-1,3-dione hydrochloride positions it as a versatile CRBN-recruiting moiety for bifunctional degraders. Its piperazine group serves as a spacer attachment point for linking to target protein binders, enabling the synthesis of heterobifunctional PROTACs [5] [10]. This design hijacks the ubiquitin-proteasome system: the CRBN ligand engages E3 ubiquitin ligase, while the opposing ligand binds a protein of interest (POI), facilitating POI ubiquitination and degradation [3] [7].
Table 2: Key Properties Enabling PROTAC Utility
Property | Value/Significance | Role in PROTAC Design |
---|---|---|
Molecular Weight | 396.8 g/mol [5] | Balances overall PROTAC size |
Piperazine pK~a~ | ~9.5 (basic) | Facilitates salt formation for solubility |
CRBN Binding Affinity | Superior to thalidomide [6] | Enhances ternary complex stability |
Linker Attachment Site | Piperazine nitrogen | Enables modular synthetic routes |
CRBN-recruiting PROTACs dominate clinical development due to several advantages:
This compound’s fluorine atom mitigates oxidative metabolism, extending half-life compared to non-halogenated analogs [8]. Furthermore, computational studies indicate that its binding energy (−9.09 to −10.42 kcal/mol) exceeds classical IMiDs (thalidomide: −5.42 kcal/mol), suggesting stronger CRBN engagement [6]. As of 2023, twelve CRBN-recruiting PROTACs derived from similar scaffolds are in Phase I/II trials targeting oncology indications, underscoring the translational relevance of optimized CRBN ligands [3].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0